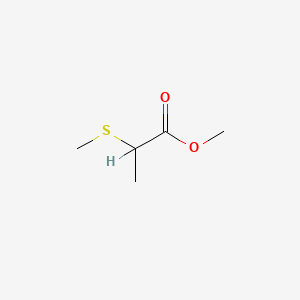

Methyl 2-(methylthio)propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPSBIWJVUCDKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338319 | |

| Record name | methyl 2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-98-2, 61366-76-5 | |

| Record name | methyl 2-(methylthio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-METHYLTHIOPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(methylthio)propionate

[1][2][3]

Executive Summary

Methyl 2-(methylthio)propionate (CAS 61366-76-5) is a specialized organosulfur ester characterized by a sulfur atom bonded to the

This guide provides a rigorous technical analysis of this compound, focusing on its synthetic architecture, metabolic stability in drug design, and precise handling protocols.[1] It is designed for researchers requiring high-fidelity data for synthetic planning and lead optimization.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The precise identification of the 2-isomer is critical, as commercial catalogs often conflate it with the 3-isomer (pineapple flavor) or methyl (methylthio)acetate.[1]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 61366-76-5 |

| Synonyms | Methyl 2-(methylsulfanyl)propanoate; Methyl |

| Molecular Formula | C |

| Molecular Weight | 134.20 g/mol |

| Structure | CH |

| Boiling Point | ~157.6°C (760 mmHg) (Predicted); ~60°C (15 mmHg) |

| Density | 1.04 – 1.11 g/cm³ (20°C) |

| Refractive Index | |

| Solubility | Immiscible with water; soluble in EtOH, Et |

| Odor Profile | Sulfurous, green, vegetative, with fruity nuances (distinct from the sweet pineapple of the 3-isomer) |

Synthetic Architecture

Mechanistic Pathway: Nucleophilic Substitution

Unlike the 3-isomer, which is synthesized via the Michael addition of methanethiol to methyl acrylate, the 2-isomer requires a substitution strategy at the

-

Regioselectivity: The use of the 2-halo ester guarantees the sulfur insertion at the

-position.[1] -

Stereochemistry: If chiral methyl 2-chloropropionate (e.g., S-isomer) is used, the reaction proceeds with inversion of configuration (Walden inversion) to yield the R-thioether, although partial racemization can occur depending on solvent polarity and temperature.[1]

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis of the 2-isomer versus the 3-isomer, highlighting the critical mechanistic difference.

Figure 1: Divergent synthesis pathways. The 2-isomer (green) is formed via nucleophilic substitution, while the 3-isomer (red) results from conjugate addition.[1]

Functional Utility in Drug Discovery[2]

Bioisosterism & Metabolic Modulation

This compound serves as a versatile building block in medicinal chemistry.[1]

-

Bioisostere: The -SMe group is a lipophilic bioisostere for methoxy (-OMe) or ethyl (-Et) groups.[1] The C-S bond length (1.8 Å) is longer than C-O (1.4 Å), altering the steric bulk and receptor fit.

-

Metabolic "Soft Spot": The sulfur atom is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.[1] This transformation yields the sulfoxide (chiral) and subsequently the sulfone.

-

Design Strategy: If a lead compound is too stable, introducing this thioether moiety can create a tunable metabolic clearance pathway. Conversely, if the sulfur is rapidly oxidized, it can be replaced with a gem-dimethyl group or an ether to block metabolism.[1]

-

Synthetic Utility: The Pummerer Rearrangement

The

Figure 2: Metabolic and reactive fate.[1] The sulfur center acts as a metabolic handle, leading to polarity shifts or elimination to reactive intermediates.[1]

Experimental Protocols

Synthesis of this compound

Note: All procedures must be performed in a fume hood due to the stench of methanethiol derivatives.

Reagents:

-

Methyl 2-chloropropionate (1.0 eq)[1]

-

Sodium methanethiolate (NaSMe) (1.1 eq)[1]

-

Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

-

Quench: Water/Brine

Procedure:

-

Setup: Charge a dry 3-neck round-bottom flask with NaSMe (1.1 eq) and anhydrous DMF (5 mL/mmol). Cool the suspension to 0°C under nitrogen atmosphere.

-

Addition: Add Methyl 2-chloropropionate (1.0 eq) dropwise via a syringe pump or addition funnel over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor conversion via GC-MS or TLC (Mobile phase: 10% EtOAc in Hexanes).

-

Workup: Pour the reaction mixture into ice-cold brine (5x volume). Extract with Diethyl Ether (3x).

-

Wash: Wash the combined organic layers with water (to remove DMF) and brine. Dry over anhydrous MgSO

. -

Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation.

-

Target Fraction: Collect the fraction boiling at ~60–65°C (15 mmHg).

-

-

Yield: Typical isolated yields range from 85% to 92%.

Odor Abatement Protocol

Spills of this compound generate a potent, lingering sulfurous stench.

-

Neutralization Solution: 10% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide mixed with dilute NaOH.

-

Mechanism: Oxidizes the volatile sulfide to the non-volatile, odorless sulfoxide/sulfone.

-

Action: Immediately cover spills with the oxidant solution; let sit for 20 minutes before cleanup.

References

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: this compound. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 548372, this compound. Retrieved from

-

ChemicalBook. (2025).[5] this compound Properties and Synthesis. Retrieved from [1]

-

The Good Scents Company. (2024). This compound Organoleptic Properties. Retrieved from

Sources

- 1. ETHYL 2-METHYL-2-(METHYLTHIO)PROPIONATE | 49773-24-2 [chemicalbook.com]

- 2. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. methyl 2-(methyl thio) propionate | CAS#:61366-76-5 | Chemsrc [chemsrc.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Tripropyleneglycol monomethyl ether | C10H22O4 | CID 30111 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 2-(methylthio)propionate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(methylthio)propionate

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core chemical properties and applications of this compound. As a versatile thioether ester, this compound presents unique characteristics relevant to synthetic chemistry and materials science. This guide provides an in-depth analysis of its structure, synthesis, reactivity, and spectroscopic profile, underpinned by established scientific principles and practical insights.

Introduction and Core Concepts

This compound, also known by its alternative name Methyl 2-(methylmercapto)propionate, is an organic compound featuring both a thioether and a methyl ester functional group.[1] This bifunctionality is central to its chemical behavior and potential applications. The presence of a sulfur atom introduces nucleophilic and redox-active properties, while the ester group provides a site for hydrolysis and transesterification reactions. Understanding the interplay between these two groups is critical for its effective utilization in complex synthetic pathways.

Molecular Structure: The structure consists of a propionate backbone with a methylthio (-SCH₃) group at the alpha (C2) position and a methyl ester (-COOCH₃) group.

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid (estimated) | [2] |

| Boiling Point | 156.00 to 158.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 56.11 °C (133.00 °F) | [2] |

| Specific Gravity | 1.062 g/cm³ | [3] |

| Water Solubility | 15,760 mg/L @ 25 °C (estimated) | [2] |

| Solubility | Soluble in alcohol | [2] |

| logP (o/w) | 1.170 (estimated) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several standard organic chemistry transformations. The most direct and common method involves the nucleophilic substitution of a suitable leaving group at the α-position of a methyl propionate derivative with a methylthiolate source.

A primary synthetic route is the reaction of methyl 2-bromopropionate with sodium thiomethoxide. This is an Sₙ2 reaction where the thiolate anion acts as the nucleophile, displacing the bromide ion. The choice of an aprotic polar solvent, such as dimethylformamide (DMF) or acetone, is crucial to solvate the sodium cation and facilitate the nucleophilic attack without interfering with the reaction.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the methyl protons of the thioether group (-S-CH₃).

-

A singlet for the methyl protons of the ester group (-O-CH₃).

-

A quartet for the single proton at the chiral center (-CH-).

-

A doublet for the methyl protons adjacent to the chiral center (CH-CH₃).

-

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the methylthio group (-SCH₃).

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups.

-

Thioether Group: The sulfur atom is susceptible to oxidation.[3] Reaction with mild oxidizing agents (e.g., hydrogen peroxide) would yield the corresponding sulfoxide, while stronger oxidizing agents (e.g., peroxy acids) could lead to the sulfone. This reactivity is significant in the context of drug metabolism, where thioethers are often oxidized by cytochrome P450 enzymes.

-

Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(methylthio)propionic acid and methanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Stability and Storage: The compound is generally stable under normal conditions.[3] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][7]

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules and materials.

-

Pharmaceutical Intermediate: Thioether-containing compounds are prevalent in pharmaceuticals. This molecule can serve as a building block for more complex structures.[8] Its chiral center also makes it a candidate for asymmetric synthesis.

-

Flavor and Fragrance: Similar sulfur-containing esters are used in the flavor and fragrance industry.[9][10] For example, the related compound methyl 3-(methylthio)propionate is found in pineapple and melon.[11]

-

Material Science: Thioethers are used in the synthesis of polymers and other materials. The reactivity of the sulfur atom can be exploited for cross-linking or functionalization.

Safety and Handling

According to available safety data, this compound is a combustible liquid and should be handled with appropriate care.[3]

-

Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.[3][7] Keep away from heat, sparks, and open flames.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Health Hazards: The toxicological properties have not been fully investigated. May cause eye, skin, and respiratory tract irritation.[12] Ingestion may lead to gastrointestinal irritation.[12]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the Sₙ2 reaction previously described.

Materials:

-

Methyl 2-bromopropionate

-

Sodium thiomethoxide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF. Cool the flask in an ice-water bath.

-

Addition of Electrophile: Slowly add methyl 2-bromopropionate (1.05 eq) to the cooled solution dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether three times.

-

Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

References

- Vertex AI Search. (2023, October 14).

- The Good Scents Company. methyl 2-(methyl thio)

- Wikipedia.

- The Good Scents Company. ethyl 2-methyl-2-(methyl thio)

- Cole-Parmer. Material Safety Data Sheet - Methyl 3-(methylthio)

- PubMed. (2024, May 28). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance.

- Santa Cruz Biotechnology. (2024, March 31). Methyl 2-(methylthio)

- docbrown.info.

- PubChem. Ethyl 2-methyl-2-(methylthio)

- The Good Scents Company. methyl 3-(methyl thio)

- Santa Cruz Biotechnology. Methyl 2-(methylthio)

- ECHEMI. 13532-18-8, Methyl 3-(methylthio)

- ChemicalBook.

- TCI Chemicals.

- YouTube. (2021, September 5).

Sources

- 1. This compound | CAS 61366-76-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. methyl 2-(methyl thio) propionate [thegoodscentscompany.com]

- 3. fishersci.com [fishersci.com]

- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Methyl 3-methylthiopropionate(13532-18-8) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. What is Methyl propionate used for Wholesaler [slchemtech.com]

- 9. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2 [thegoodscentscompany.com]

- 10. methyl 3-(methyl thio) propionate, 13532-18-8 [thegoodscentscompany.com]

- 11. echemi.com [echemi.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the NMR Analysis of Methyl 2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylthio)propionate (CAS No. 61366-76-5) is a sulfur-containing ester with applications in flavor and fragrance chemistry as well as a potential building block in organic synthesis.[1] As with any specialty chemical, particularly those destined for use in consumer products or as pharmaceutical intermediates, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous data on the molecular structure and quantitative information about impurities.[2] This guide offers a detailed, experience-driven approach to the comprehensive NMR analysis of this compound, moving from theoretical prediction to practical application.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available, experimentally verified high-resolution NMR spectrum for this compound is not readily found, a highly accurate prediction can be synthesized from established principles of NMR spectroscopy and data from analogous compounds.[3][4][5] The following sections detail the expected chemical shifts (δ), multiplicities, and coupling constants (J).

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H3 (CH₃) | ~ 1.4 | Doublet (d) | 3H | ~ 7.0 | Aliphatic methyl group split by the adjacent methine proton (H2). |

| H1 (S-CH₃) | ~ 2.1 | Singlet (s) | 3H | - | Methyl group attached to a sulfur atom, typically appearing as a singlet in this region.[6] |

| H2 (CH) | ~ 3.3 | Quartet (q) | 1H | ~ 7.0 | Methine proton deshielded by both the sulfur atom and the carbonyl group, split by the three H3 protons. |

| H5 (O-CH₃) | ~ 3.7 | Singlet (s) | 3H | - | Methyl ester protons, deshielded by the adjacent oxygen atom.[2] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (S-CH₃) | ~ 15 | Aliphatic carbon attached to sulfur, appearing in the upfield region.[6] |

| C3 (CH₃) | ~ 20 | Typical chemical shift for a terminal methyl group in a propionate chain. |

| C2 (CH) | ~ 45 | Methine carbon deshielded by both the sulfur and carbonyl functionalities. |

| C5 (O-CH₃) | ~ 52 | Carbon of the methyl ester, deshielded by the oxygen atom.[4] |

| C4 (C=O) | ~ 172 | Carbonyl carbon of the ester group, appearing significantly downfield.[4] |

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Experimental Workflow

Caption: Standard workflow for NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For quantitative analysis (qNMR), a more precise weight is necessary, and an internal standard should be added at this stage.[7]

-

Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a good first choice of solvent for esters due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[8]

-

Vortex the sample until the solid is completely dissolved to ensure a homogeneous solution, which is critical for high-resolution spectra.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply phasing and baseline correction to both the ¹H and ¹³C spectra to ensure accurate integration and peak picking.

-

For the ¹H spectrum, integrate the signals to determine the relative ratios of the different proton environments.

-

For the ¹³C spectrum, pick the peaks and record their chemical shifts.

-

Interpretation and Purity Assessment

The acquired spectra should be compared against the predicted data. The presence of all expected signals with the correct multiplicities and integrations in the ¹H spectrum, and the correct number of signals in the ¹³C spectrum, provides strong evidence for the structural integrity of the compound.

Identifying Potential Impurities

The NMR spectrum is also a powerful tool for identifying and quantifying impurities. The synthesis of this compound would likely involve starting materials such as 2-bromopropionic acid or its methyl ester, and sodium thiomethoxide.[9] Therefore, one should be vigilant for trace signals corresponding to these or other related species. For instance, unreacted methyl 2-bromopropionate would exhibit a different set of signals that could be readily identified.

Quantitative NMR (qNMR) can be employed for a precise determination of purity.[10] This involves the addition of a known amount of a certified internal standard that has a signal in a clean region of the spectrum.[11] By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the this compound can be calculated.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for the structural elucidation and purity assessment of this compound. By combining a predictive understanding of the expected ¹H and ¹³C NMR spectra with a robust experimental protocol, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this important chemical. The ability to detect and quantify impurities through NMR is crucial for ensuring the safety and efficacy of any downstream applications.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (2021). 1 H NMR spectroscopic data depicting chemical composition of various methyl esters in biodiesel (FAMES) samples. [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (2025). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

-

ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

-

Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. [Link]

-

Stewart, N. J., et al. (2018). Long-range Heteronuclear J-coupling constants in Esters: Implications for 13C metabolic MRI by Side-Arm Parahydrogen. Journal of Magnetic Resonance, 296, 43-52. [Link]

- Google Patents. (n.d.).

-

WIPO. (2023). CO-PRODUCTION PROCESS METHOD FOR SYNTHESIZING METHYL PROPIONATE AND OTHER POLYESTERS AND ALCOHOLS FROM METHANOL AND CO. [Link]

-

PubMed. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. [Link]

-

JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(20), 7017-7022. [Link]

-

PrepChem. (n.d.). Synthesis of methyl α-methylthio-α-(2-thienyl)propionate. [Link]

-

The Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

-

The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. [Link]

-

PubChem. (n.d.). Methyl 2-methyl-3-(methylthio)propionate. [Link]

-

PubMed. (1976). Solubilities of testosterone propionate and related esters in organic solvents. [Link]

-

Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. [Link]

-

The Good Scents Company. (n.d.). methyl 3-(methyl thio) propionate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. emerypharma.com [emerypharma.com]

- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 9. prepchem.com [prepchem.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. resolvemass.ca [resolvemass.ca]

Harnessing the Thioester: A Technical Guide to its Pivotal Role in Advanced Proteomics

Executive Summary

In the landscape of modern proteomics, the precise chemical synthesis and functional interrogation of proteins are paramount. Standard recombinant expression systems, while powerful, often fall short when tasked with producing large, complex proteins or incorporating specific post-translational modifications (PTMs) and non-canonical amino acids. This guide delves into the chemistry and application of sulfur-containing esters, particularly thioesters, as a cornerstone technology that circumvents these limitations. We will explore the unique reactivity of the thioester bond, which underpins the revolutionary technique of Native Chemical Ligation (NCL). Furthermore, we will illuminate its expanding role in the development of sophisticated chemical probes for bioconjugation and Activity-Based Protein Profiling (ABPP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge chemical biology tools to dissect complex biological systems and engineer novel protein-based therapeutics.

The Chemical Prerogative: Why Sulfur-Containing Esters?

At the heart of this technology lies the thioester (R-C(=O)-S-R'), an analogue of a standard oxygen ester where the alkoxy group is replaced by a thiol. This seemingly simple substitution has profound implications for its chemical reactivity, making it an ideal intermediate for protein chemistry.

-

Enhanced Electrophilicity: The larger atomic radius of sulfur compared to oxygen results in poorer orbital overlap with the carbonyl carbon. This makes the thioester carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack than its oxygen ester counterpart.

-

The Thiolate Leaving Group: The corresponding thiol (R'-SH) is more acidic than an alcohol, meaning its conjugate base, the thiolate anion (R'-S⁻), is a more stable and better leaving group.

These two features render the thioester a "high-energy" bond, kinetically poised for chemoselective reactions under mild, aqueous conditions—the very environment required for biological chemistry. While various sulfur-containing esters exist, peptide C-terminal thioesters are the most critical players in the proteomics applications discussed herein.

The Bedrock Application: Native Chemical Ligation (NCL)

The most transformative application of peptide thioesters is Native Chemical Ligation (NCL), a powerful technique for the total chemical synthesis of proteins.[1][2] NCL enables the stitching together of two unprotected peptide fragments in aqueous solution to form a native peptide bond at the ligation site.[3] This process has dramatically extended the size and complexity of proteins that can be synthesized chemically, reaching upwards of 300 amino acids.[2][4][5]

The reaction is exquisitely chemoselective, relying on a C-terminal peptide thioester and another peptide bearing an N-terminal cysteine residue.[6]

The Mechanism of NCL proceeds in two key steps:

-

Transthioesterification: The thiol side chain of the N-terminal cysteine residue of Peptide 2 attacks the C-terminal thioester of Peptide 1. This is a reversible step that forms a new thioester intermediate, linking the two peptides.

-

S-to-N Acyl Shift: The intermediate undergoes a rapid, irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the newly formed thioester carbonyl, resulting in a spontaneous S-to-N acyl shift to form a stable, native amide bond.

This mechanism's elegance lies in its specificity; even in the presence of internal cysteine residues, the reaction is regioselective for the N-terminal cysteine due to the favorable intramolecular nature of the subsequent acyl shift.[2]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following section provides validated, step-by-step protocols for core techniques involving sulfur-containing esters.

Protocol: Synthesis of a Peptide C-terminal Thioester

The synthesis of the peptide thioester is the critical first step for NCL. While historically achieved using Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), methods have been developed for the more common Fmoc (9-fluorenylmethoxycarbonyl) SPPS. [7][8]This protocol outlines a general Fmoc-based approach using a pre-loaded thioester resin.

Materials:

-

Fmoc-protected amino acids

-

Thioester-generating resin (e.g., 3-carboxypropanesulfonamide "safety-catch" linker)

-

Coupling reagents: HBTU, HOBt, or equivalent

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Activation and cleavage reagents specific to the resin (e.g., iodoacetonitrile followed by a thiol like benzyl mercaptan)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

Procedure:

-

Resin Swelling: Swell the thioester resin in DMF for 30 minutes, followed by DCM for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (HBTU/HOBt/DIPEA) in DMF. Allow the reaction to proceed for 2-4 hours. Confirm coupling with a Kaiser test.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Resin Activation & Thiolysis: This step is specific to the "safety-catch" linker. Activate the sulfonamide linker (e.g., with iodoacetonitrile) and then cleave the peptide from the resin by nucleophilic attack with a thiol (e.g., benzyl mercaptan) to generate the peptide thioester. [9]7. Side-Chain Deprotection: Treat the resin-free peptide thioester with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to remove acid-labile side-chain protecting groups.

-

Purification: Precipitate the crude peptide thioester in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide thioester product using mass spectrometry (e.g., ESI-MS or MALDI-TOF). [10]

Protocol: General Native Chemical Ligation Reaction

Materials:

-

Purified Peptide 1 (with C-terminal thioester)

-

Purified Peptide 2 (with N-terminal cysteine)

-

Ligation Buffer: 6 M Guanidinium chloride (GdnHCl), 100 mM sodium phosphate, pH 7.0

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or benzyl mercaptan

-

Degassed, deionized water

Procedure:

-

Reagent Preparation: Prepare the ligation buffer and degas thoroughly by bubbling with argon or nitrogen gas for at least 30 minutes to create an anaerobic environment, preventing cysteine oxidation.

-

Peptide Dissolution: Dissolve Peptide 1 and Peptide 2 in a minimal amount of ligation buffer to a final concentration of 1-5 mM each. Ensure they are fully dissolved.

-

Initiation of Reaction: In a reaction vessel, combine the dissolved peptides. Add TCEP to a final concentration of 5 mM and the thiol catalyst (MPAA) to 20-30 mM.

-

Incubation: Seal the vessel and incubate the reaction at room temperature (or 37°C to accelerate) with gentle stirring.

-

Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours). Quench the aliquot with 0.1% TFA and analyze by RP-HPLC and mass spectrometry to observe the consumption of starting materials and the formation of the ligated product. [11]6. Reaction Completion & Purification: Once the reaction is complete (typically 4-24 hours), purify the final ligated protein product from starting materials and catalyst by RP-HPLC.

-

Final Characterization: Confirm the identity and purity of the full-length protein by high-resolution mass spectrometry and, if applicable, perform folding and functional assays.

Data Presentation & Comparison

The choice of methodology for generating peptide thioesters is critical and often depends on the laboratory's established chemistry platform (Boc vs. Fmoc SPPS).

| Feature | Boc-SPPS for Thioesters | Fmoc-SPPS for Thioesters |

| N-α Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Thioester Linker Stability | Stable to TFA deprotection cycles. | Labile to piperidine, requiring specialized "safety-catch" or surrogate strategies. [12] |

| Final Cleavage | Requires hazardous anhydrous HF. [7] | Milder acidic cleavage (e.g., TFA cocktail). |

| Compatibility with PTMs | HF can degrade some sensitive PTMs. | Generally more compatible with a wider range of PTMs. |

| Ease of Use | Requires specialized equipment for HF handling. | More common and automated in modern peptide synthesizers. |

Conclusion

Sulfur-containing esters, and thioesters in particular, are not merely chemical curiosities but are enabling reagents that have fundamentally expanded the horizons of proteomics. Through the robust and chemoselective mechanism of Native Chemical Ligation, they provide unparalleled access to synthetic proteins, enabling precise studies of protein structure, function, and the role of post-translational modifications. [13][14]Concurrently, their application in the design of activity-based probes is sharpening our ability to functionally profile entire enzyme families within their native biological context. [15]For researchers and drug developers, mastering the principles and protocols outlined in this guide is a critical step toward harnessing the full potential of chemical proteomics to address the next generation of biological questions and therapeutic challenges.

References

-

El-Mahdi, O., & Melnyk, O. (2019). Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations. ACS Publications. [Link]

-

Wikipedia. (n.d.). Thioester. Retrieved from [Link]

-

Zhang, D. P., & Tam, C. P. (2021). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. ACS Central Science. [Link]

-

Yang, J., & Carroll, K. S. (2018). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. PMC - NIH. [Link]

-

Ollivier, N., & Melnyk, O. (2020). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. MDPI. [Link]

-

Hojo, H., et al. (2007). Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation. ResearchGate. [Link]

-

Li, Y.-M., & Yang, Y. (2018). Mechanism of native chemical ligation. ResearchGate. [Link]

-

Thompson, R. E., & Muir, T. W. (2020). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central. [Link]

-

Kaiser, B. K., & Cole, P. A. (2005). Chemical Synthesis of Proteins. PMC. [Link]

-

Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. PMC - NIH. [Link]

-

Kulkarni, S. S., & Sayers, J. (2018). Native Chemical Ligation of Peptides and Proteins. PMC. [Link]

-

Nagy, G., & Marcoux, J. (2020). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. [Link]

-

Zhang, D. P., & Tam, C. P. (2021). Thioesters Support Efficient Protein Biosynthesis by the Ribosome. PMC - PubMed Central. [Link]

-

Fu, L., et al. (2021). Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. NIH. [Link]

-

Guan, X., et al. (2015). New Methods for Chemical Protein Synthesis. ResearchGate. [Link]

-

Willems, L. I., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ResearchGate. [Link]

-

Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. [Link]

-

Pinter, T. B., & Johnston, J. N. (2019). Chapter 13: Chemical Protein Synthesis: Strategies and Biological Applications. Books. [Link]

-

MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

-

Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

-

Guan, X., et al. (2015). New methods for chemical protein synthesis. PubMed. [Link]

-

Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]

-

LabRoots. (2022). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube. [Link]

-

Bilbrough, T., et al. (2022). Strategies for the synthesis of peptide thioesters via Fmoc SPPS. ResearchGate. [Link]

-

Yang, Y., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

-

Glassner, M., & Barner-Kowollik, C. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]

-

Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

-

Dawson, P. E., & Kent, S. B. H. (2000). SYNTHESIS OF NATIVE PROTEINS BY CHEMICAL LIGATION. Vanderbilt University. [Link]

-

Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]

-

Fields, G. B. (2010). Introduction to Peptide Synthesis. PMC - NIH. [Link]

-

Thermo Fisher Scientific. (2021). Latest technologies in antibody and protein labeling. YouTube. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New methods for chemical protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HF‐Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. msvision.com [msvision.com]

- 11. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Peptide Derivatization using Methyl 2-(methylthio)propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Reagent for Peptide Acylation

In the dynamic landscape of peptide and protein chemistry, the strategic modification of these biomolecules is paramount for enhancing their therapeutic properties, stability, and functional characteristics. Peptide derivatization, a cornerstone of this field, involves the chemical modification of amino acid side chains or the termini of a peptide. Such modifications can profoundly influence a peptide's pharmacokinetic and pharmacodynamic profile. This document introduces Methyl 2-(methylthio)propionate as a versatile reagent for the derivatization of peptides through acylation of primary amine groups.

This compound is a methyl ester containing a methylthio group at the alpha-carbon. Its primary mode of action in peptide derivatization is the acylation of nucleophilic primary amines, namely the N-terminal α-amino group and the ε-amino group of lysine residues, via an aminolysis reaction. This results in the formation of a stable amide bond, effectively capping the amine with a 2-(methylthio)propionyl group.

This application note provides a comprehensive guide to the use of this compound for peptide derivatization, detailing the underlying chemical principles, step-by-step protocols, and methods for the analysis of the resulting modified peptides. The information presented herein is grounded in established principles of organic and peptide chemistry, offering a solid foundation for researchers to explore this novel derivatization strategy.

Chemical & Physical Properties of the Reagent

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-(methylmercapto)propionate |

| Molecular Formula | C₅H₁₀O₂S |

| Molecular Weight | 134.20 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 17436-02-1 |

| Structure | [1] |

Mechanism of Derivatization: Nucleophilic Acyl Substitution

The derivatization of peptides with this compound proceeds through a nucleophilic acyl substitution reaction, specifically an aminolysis of the methyl ester.[2][3] The primary amine groups of the peptide act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This reaction is typically performed under basic conditions to ensure the amine is in its deprotonated, more nucleophilic state.

The general mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (either the N-terminus or a lysine side chain) attacks the carbonyl carbon of this compound.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, and the methoxy group (-OCH₃) is eliminated as a leaving group (methanol), resulting in the formation of a stable amide bond.

Figure 1. Reaction mechanism for peptide acylation.

Selectivity of Acylation

The selectivity of the acylation reaction is primarily governed by the nucleophilicity of the available amine groups on the peptide. The α-amino group at the N-terminus generally has a lower pKa (around 7.6-8.0) compared to the ε-amino group of lysine side chains (pKa around 10.5).[4] This difference in basicity can be exploited to achieve a degree of selectivity. At a slightly basic pH (e.g., pH 8.0-8.5), the N-terminal amine will be more significantly deprotonated and thus more nucleophilic than the lysine side chains, favoring N-terminal modification. However, at higher pH values, both types of amines will be reactive.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific peptide and desired degree of derivatization.

Protocol 1: General Peptide Acylation in Solution

This protocol is suitable for the derivatization of peptides in a homogenous solution.

Materials:

-

Peptide of interest

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Quenching solution (e.g., 5% aqueous acetic acid)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the chosen anhydrous solvent to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in the same solvent. The molar excess of the reagent will determine the extent of derivatization. A 10-50 fold molar excess over the total number of primary amines is a good starting point.

-

Reaction Initiation: Add the base to the peptide solution. A 2-5 fold molar excess of base relative to the peptide is typically sufficient.

-

Acylation Reaction: Add the this compound solution to the peptide solution. Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by LC-MS.

-

Quenching: Once the desired level of derivatization is achieved, quench the reaction by adding the quenching solution.

-

Purification: Purify the derivatized peptide from the reaction mixture using RP-HPLC.

-

Characterization: Confirm the identity and purity of the derivatized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: On-Resin Peptide Derivatization

This protocol is for the derivatization of a peptide while it is still attached to the solid-phase synthesis resin. This is particularly useful for N-terminal modification.

Materials:

-

Peptide-resin (with N-terminal Fmoc group removed)

-

This compound

-

DMF (peptide synthesis grade)

-

DIPEA

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Acylation Solution Preparation: Prepare a solution of this compound (10-50 equivalents) and DIPEA (10-50 equivalents) in DMF.

-

On-Resin Acylation: Add the acylation solution to the resin and agitate at room temperature for 2-12 hours. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry the resin under vacuum.

-

Cleavage and Deprotection: Cleave the derivatized peptide from the resin and remove side-chain protecting groups using the appropriate cleavage cocktail.

-

Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and then purify and characterize it as described in Protocol 1.

Figure 2. General workflow for peptide derivatization.

Analysis and Characterization of Derivatized Peptides

The successful derivatization of a peptide with this compound can be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): This is the primary method for confirming the modification. The mass of the derivatized peptide will increase by 118.19 Da for each acylation event (the mass of the 2-(methylthio)propionyl group, C₅H₈OS). High-resolution mass spectrometry can be used to confirm the exact mass change. Tandem mass spectrometry (MS/MS) can be used to identify the site(s) of modification by analyzing the fragmentation pattern of the peptide.

-

High-Performance Liquid Chromatography (HPLC): The derivatized peptide will typically have a different retention time on a reverse-phase HPLC column compared to the unmodified peptide, usually eluting later due to the increased hydrophobicity. HPLC is also used to assess the purity of the final product.

Potential Applications and Advantages

The introduction of a 2-(methylthio)propionyl group onto a peptide can offer several potential benefits:

-

Increased Stability: N-terminal acylation can protect peptides from degradation by aminopeptidases, potentially increasing their in vivo half-life.[5]

-

Modulation of Physicochemical Properties: The added group can alter the solubility and lipophilicity of the peptide, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduction of a Bioorthogonal Handle: The methylthio group itself is relatively inert under physiological conditions but can potentially be a site for further, orthogonal chemical modifications, such as oxidation to a sulfoxide or sulfone, or other reactions targeting thioethers.[6][7]

-

Mimicking Post-Translational Modifications: Acylation of lysine residues is a common post-translational modification that plays a crucial role in regulating protein function.[8][9] Using this compound allows for the introduction of a novel acyl group to study its effects on peptide structure and function.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the molar excess of the acylating reagent and base, increasing the reaction time, or gently heating the reaction mixture.

-

Multiple Derivatizations: To control the extent of derivatization, carefully adjust the stoichiometry of the acylating reagent. For selective N-terminal modification, maintain a slightly basic pH (around 8.0-8.5).

-

Side Reactions: The hydroxyl groups of serine, threonine, and tyrosine can potentially be acylated, especially with highly activated esters. While methyl esters are less reactive than many other acylating agents, it is important to monitor for these side products by mass spectrometry.

-

Racemization: While less common with ester-based acylations compared to some other methods, the potential for racemization at the alpha-carbon of the newly formed N-terminal amino acid should be considered, especially under harsh basic conditions or elevated temperatures.

Conclusion

This compound presents a promising and straightforward reagent for the acylation of primary amines in peptides. The resulting 2-(methylthio)propionyl modification offers a means to enhance peptide stability and modulate its physicochemical properties. The protocols and information provided in this application note serve as a valuable resource for researchers looking to explore this novel derivatization strategy in their peptide-based research and drug development endeavors. As with any new chemical modification, careful optimization and thorough characterization of the final product are essential for successful implementation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 548372, this compound. [Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

-

Wikipedia. Post-translational modification. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

ChemRxiv. N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

ACS Publications. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. [Link]

-

Nature. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. [Link]

-

ACS Publications. Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. [Link]

-

ChemRxiv. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

-

National Institutes of Health. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. [Link]

-

ACS Publications. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. [Link]

- Google Patents.

-

Nature. Fine-tuning of lysine side chain modulates the activity of histone lysine methyltransferases. [Link]

-

PubMed. N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. [Link]

-

YouTube. REACTIONS OF ESTERS WITH AMINES #amine #esterification #organicchemistry. [Link]

-

PubMed. Catalysis in peptide synthesis with active esters. II. Effects of concentrated carboxylic acids on the aminolysis of benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester in dioxane. [Link]

-

Frontiers. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. [Link]

-

Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

-

Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

-

The Good Scents Company. methyl 2-(methyl thio) propionate propanoic acid, 2-(methylthio)-. [Link]

-

PubMed. Peptide acylation by poly(alpha-hydroxy esters). [Link]

-

PubMed. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. [Link]

-

Autechbio. CAS 1088555-95-6 Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate. [Link]

-

ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]

-

Nature. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. [Link]

-

ResearchGate. Ester hydrolysis reaction catalysed by histidine containing peptides.... [Link]

-

PubMed. N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. [Link]

-

Master Organic Chemistry. Formation of Amides From Esters. [Link]

-

National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

MDPI. Corallomycetellains A–J, Cytotoxic Epipolythiodioxopiperazine Alkaloids Isolated from the Fungi Corallomycetella repens HDN23-0007. [Link]

-

YouTube. Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. [Link]

-

ResearchGate. (PDF) Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. [Link]

-

National Institutes of Health. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. [Link]

-

National Institutes of Health. The Chemical Biology of Reversible Lysine Post-Translational Modifications. [Link]

-

YouTube. Converting Esters to Amides: "Aminolysis". [Link]

-

ACS Publications. Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. [Link]

-

The Good Scents Company. ethyl 2-methyl-2-(methyl thio) propionate, 49773-24-2. [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. echemi.com [echemi.com]

- 4. Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Post-translational modification - Wikipedia [en.wikipedia.org]

- 9. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-(methylthio)propionate: A Versatile Reagent for Acyl Anion Chemistry in Organic Synthesis

Introduction: Unlocking Umpolung Reactivity with Methyl 2-(methylthio)propionate

In the realm of organic synthesis, the strategic reversal of reactivity, a concept known as "umpolung," provides a powerful tool for the construction of complex molecular architectures. This compound has emerged as a valuable and versatile reagent that serves as a masked acyl anion equivalent, enabling chemists to forge carbon-carbon bonds in a manner that defies conventional carbonyl chemistry. The presence of the α-methylthio group significantly acidifies the α-proton, facilitating its removal by a strong base to generate a nucleophilic enolate. This stabilized carbanion can then participate in a variety of bond-forming reactions with electrophiles, effectively functioning as a propionyl anion synthon. Subsequent removal of the thioether and ester functionalities unmasks the carbonyl group, revealing a ketone or other carboxylic acid derivative. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principle: The Acyl Anion Equivalency of this compound

The synthetic utility of this compound is rooted in the stabilization of the carbanion formed upon deprotonation at the C2 position. The adjacent sulfur atom stabilizes the negative charge through a combination of inductive effects and d-orbital participation, making the α-proton significantly more acidic than that of a simple ester.

Caption: General workflow for the use of this compound as an acyl anion equivalent.

This generated enolate is a potent nucleophile that can react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and acylating agents. The subsequent product, a 2-substituted-2-(methylthio)propionate, can then be hydrolyzed to unveil the corresponding ketone, thus completing the formal addition of a propionyl group.

Applications in Organic Synthesis

The primary application of this compound lies in the synthesis of ketones and their derivatives through alkylation and subsequent hydrolysis. This methodology provides a reliable alternative to the direct acylation of organometallic reagents, which can often be problematic.

Synthesis of α-Substituted Ketones via Alkylation

A cornerstone application of this compound is its deprotonation followed by alkylation to generate precursors to α-substituted ketones. The choice of base and reaction conditions is critical for the efficient generation of the enolate and subsequent reaction with the electrophile.

Protocol 1: General Procedure for the Alkylation of this compound

This protocol outlines a general method for the deprotonation of this compound with sodium hydride and subsequent alkylation with an alkyl halide.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 33178-98-2 | 134.19 | 1.34 g | 10.0 |

| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.44 g | 11.0 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | 1.88 g | 11.0 |

| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | 50 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g | - |

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol).

-

Solvent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully add anhydrous dimethylformamide (20 mL) under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.34 g, 10.0 mmol) in anhydrous DMF (5 mL) dropwise via the dropping funnel over 15 minutes.

-

Enolate Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution will become clear or slightly yellow.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.88 g, 11.0 mmol) dropwise over 10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 2-alkyl-2-(methylthio)propionate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvents is crucial as the enolate is a strong base and will be quenched by protic solvents like water.

-

Sodium Hydride: Sodium hydride is an effective, non-nucleophilic base for generating the enolate. The 60% dispersion in mineral oil is washed to prevent interference from the oil.

-

DMF as Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation of the enolate, enhancing its nucleophilicity.

-

Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.

-

Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction by neutralizing any remaining base and protonating any unreacted enolate.

Unmasking the Carbonyl: Hydrolysis to Ketones

The successful synthesis of the α-substituted ketone relies on the efficient hydrolysis of both the ester and the thioether functionalities of the alkylated product. This transformation is typically achieved under acidic conditions, often with the assistance of a thiophilic metal salt to facilitate the cleavage of the C-S bond.

Protocol 2: Hydrolysis of Methyl 2-Alkyl-2-(methylthio)propionate to the Corresponding Ketone

This protocol provides a general method for the hydrolysis of the alkylated product to the corresponding ketone using aqueous acid and a mercury(II) salt.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-benzyl-2-(methylthio)propionate | (Varies) | 224.32 | 2.24 g | 10.0 |

| Acetonitrile | 75-05-8 | 41.05 | 40 mL | - |

| Water | 7732-18-5 | 18.02 | 10 mL | - |

| Mercury(II) Chloride | 7487-94-7 | 271.52 | 3.26 g | 12.0 |

| Concentrated Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 1 mL | ~12 |

| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 5 g | - |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the methyl 2-alkyl-2-(methylthio)propionate (e.g., methyl 2-benzyl-2-(methylthio)propionate, 2.24 g, 10.0 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL).

-

Addition of Reagents: To this solution, add mercury(II) chloride (3.26 g, 12.0 mmol) and concentrated hydrochloric acid (1 mL).

-

Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC. A white precipitate of mercury(II) sulfide may form.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove any solids.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude ketone can be purified by column chromatography on silica gel or by distillation.

Mechanistic Rationale:

The hydrolysis proceeds via initial coordination of the thiophilic mercury(II) ion to the sulfur atom of the thioether, making it a better leaving group. The ester is concurrently hydrolyzed under the acidic conditions.

Caption: Simplified mechanism for the hydrolysis of the thioether.

Safety Note: Mercury(II) chloride is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Conclusion

This compound is a powerful and practical reagent for the synthesis of ketones and their derivatives. Its ability to function as a masked acyl anion equivalent through the stabilization of the α-carbanion provides a robust platform for the formation of new carbon-carbon bonds. The protocols detailed in this guide offer a starting point for the exploration of its synthetic potential. By understanding the underlying principles of its reactivity and the critical parameters of the experimental procedures, researchers can effectively employ this versatile reagent to achieve their synthetic goals in drug discovery and development.

References

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds by the Alkylation of 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077. [Link]

- Trost, B. M., & Melvin Jr, L. S. (1975).

-

Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]

Application Note: A Robust HPLC Method for the Analysis of Methyl 2-(methylthio)propionate

Abstract

This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 2-(methylthio)propionate. Recognizing the compound's susceptibility to hydrolysis and oxidation, this guide provides a detailed protocol grounded in first-principles analysis of the analyte's physicochemical properties. We address critical aspects of method development, from stationary and mobile phase selection to detector optimization. The document includes a complete, step-by-step protocol for sample analysis, system suitability criteria, and a foundational strategy for method validation according to ICH guidelines. This note is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this compound and its potential degradants.

Introduction and Analyte Properties

This compound is a sulfur-containing ester with applications in various chemical syntheses. Its purity and stability are critical for its intended use. The presence of both a thioether and an ester functional group presents specific challenges for analytical method development, primarily related to potential degradation via oxidation and hydrolysis. A reliable HPLC method is therefore essential for purity assessment, stability testing, and quality control.

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

| Property | Value | Source | Rationale for HPLC Method Development |

| Molecular Formula | C₅H₁₀O₂S | [1] | Defines the elemental composition. |

| Molecular Weight | ~134.20 g/mol | [1][2] | Influences molar concentration calculations. |

| Appearance | Colorless to pale yellow liquid | [3] | Indicates that the pure substance does not absorb strongly in the visible region. |

| logP (o/w) | ~1.17 - 1.20 (estimated) | [3] | Suggests moderate hydrophobicity, making it an ideal candidate for reverse-phase chromatography. |

| Solubility | Soluble in alcohol; Water: ~15.8 g/L (est.) | [3] | Supports the use of common reverse-phase solvents like methanol, acetonitrile, and water. |

| Boiling Point | ~156-158 °C | [2][3] | Indicates the compound is not highly volatile under ambient conditions. |

| UV Absorbance | No strong chromophore. Expected λmax in the low UV range (200-220 nm) due to the C=O and C-S bonds. | [4] | Dictates the use of a UV detector at low wavelengths for adequate sensitivity. |

| Degradation Paths | Hydrolysis of the ester linkage. Oxidation of the thioether to sulfoxide and sulfone. | [5][6][7] | The method must be able to separate the parent compound from these key potential degradants. Mobile phase pH and sample handling are critical. |

HPLC Method Development: A Rationale-Driven Approach

The selection of HPLC parameters was guided by the analyte's properties to ensure a robust and reliable separation.

Chromatographic Mode and Stationary Phase

Given the estimated logP of ~1.2, this compound is a moderately non-polar compound. This makes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode. A C18 (octadecylsilane) stationary phase was chosen as the primary column chemistry. C18 columns provide excellent hydrophobic retention for a wide range of molecules and are a standard starting point for method development for such analytes. The high surface area and carbon load of modern C18 columns ensure sufficient interaction with the analyte to achieve retention and separation from polar impurities.

Mobile Phase Selection and Optimization

The mobile phase was designed to provide optimal retention, peak shape, and stability for the analyte.

-

Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically offers lower viscosity (reducing backpressure) and superior UV transparency at the low wavelengths required for detection of this compound.

-

Aqueous Phase & pH Control: To mitigate the risk of ester hydrolysis, which can be catalyzed by strong acids or bases, the mobile phase pH should be maintained in a near-neutral range (pH 6.0 - 7.0)[5][8]. A phosphate buffer (e.g., 20 mM potassium phosphate) is an excellent choice for this pH range, providing good buffering capacity and compatibility with UV detection.

-

Gradient vs. Isocratic Elution: An isocratic elution is often sufficient for simple purity analysis. However, for stability studies where impurities with significantly different polarities (e.g., the polar sulfoxide and the non-polar parent) may be present, a gradient elution provides superior resolution across a wider polarity range. We will proceed with a gradient method for broader applicability.

Detection

This compound lacks a significant chromophore, precluding detection at higher, more selective wavelengths like 254 nm[4]. The ester carbonyl and thioether groups exhibit absorbance in the low UV region. Therefore, a UV detector set at 210 nm is recommended. While this provides adequate sensitivity, it is also more susceptible to interference from mobile phase impurities or excipients. For higher sensitivity and specificity, particularly for trace-level impurity analysis, alternative detectors such as a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) could be employed.

Consideration of Potential Degradants

The primary goal of a stability-indicating method is to resolve the active compound from its degradation products.

-

Oxidation Products: The thioether moiety can be oxidized to form Methyl 2-(methylsulfinyl)propionate (sulfoxide) and subsequently Methyl 2-(methylsulfonyl)propionate (sulfone)[6][9]. These products are significantly more polar than the parent compound and are expected to elute earlier in a reverse-phase system.

-

Hydrolysis Product: Cleavage of the ester bond would yield 2-(methylthio)propionic acid and methanol. The resulting carboxylic acid is more polar and will also elute earlier than the parent ester.

The developed gradient method is designed to provide baseline separation for these potential impurities.

Detailed Application Protocol